Methyl 2,2,2-trifluoroethanimidate
Overview
Description
Methyl 2,2,2-trifluoroethanimidate is a fluorinated organic compound known for its unique chemical properties and applications in various fields of research and industry. This compound is characterized by the presence of three fluorine atoms attached to the ethanimidate group, which imparts distinct reactivity and stability.
Scientific Research Applications
Methyl 2,2,2-trifluoroethanimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
While Methyl 2,2,2-trifluoroethanimidate is used in various fields of research and industry, the specific future directions for this compound are not detailed in the available resources.
Relevant Papers One relevant paper discusses the effect of a similar compound, methyl (2,2,2-trifluoroetyl) carbonate (FEMC), on the active material and cycle performance of a commercial 21700-type battery . The paper found that due to the low conductivity of FEMC, the polarization and internal resistance of the battery increased, leading to the increase of constant voltage charging time, cracking of the cathode material, and reduction of the cycle performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,2-trifluoroethanimidate can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with methylamine in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Methyl 2,2,2-trifluoroethylamine.
Substitution: Various substituted ethanimidates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and designing inhibitors that can modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,2-trifluoroacetamide
- 2,2,2-Trifluoroethylamine
- Trifluoroacetic acid
Uniqueness
Methyl 2,2,2-trifluoroethanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to similar compounds like trifluoroacetamide and trifluoroethylamine. The presence of the trifluoromethyl group also enhances its stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2,2,2-trifluoroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO/c1-8-2(7)3(4,5)6/h7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUXCQSSEVTROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292451 | |
Record name | methyl 2,2,2-trifluoroethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-07-6 | |
Record name | Methyl 2,2,2-trifluoroethanimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 82749 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,2,2-trifluoroethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,2,2-trifluoroethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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